molecular formula C14H17NO6S B11794060 1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11794060
M. Wt: 327.35 g/mol
InChI Key: OSMKQKLUYAHDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a tetrahydropyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a tetrahydropyridine derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The sulfonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,4-Dimethoxyphenyl)sulfonyl)pyridine-3-carboxylic acid
  • 1-((3,4-Dimethoxyphenyl)sulfonyl)-2,3,4,5-tetrahydropyridine-3-carboxylic acid

Uniqueness

1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C14H17NO6S/c1-20-12-6-5-11(8-13(12)21-2)22(18,19)15-7-3-4-10(9-15)14(16)17/h4-6,8H,3,7,9H2,1-2H3,(H,16,17)

InChI Key

OSMKQKLUYAHDNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC=C(C2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.